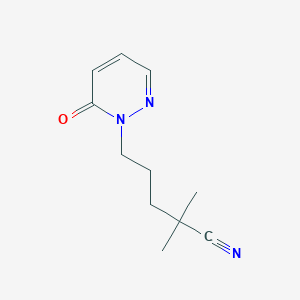
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide, also known as PNU-120596, is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and chronic pain.
Mecanismo De Acción
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. By blocking the activity of α7 nAChR, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide can modulate the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It can modulate the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide can improve cognitive function, reduce inflammation, and alleviate pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of α7 nAChR, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been extensively studied and characterized, which makes it a reliable tool for scientific research. However, one limitation of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide. One potential application is in the treatment of Alzheimer's disease, where 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has shown promising results in animal models. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide could be investigated for its potential therapeutic effects in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide and its effects on various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide involves the reaction of 4-cyano-4-methylpentanoyl chloride with piperidine-4-carboxamide in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been widely used in scientific research to investigate the role of α7 nAChR in various physiological and pathological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Moreover, 1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide has been found to have analgesic effects in animal models of chronic pain.
Propiedades
IUPAC Name |
1-(4-cyano-4-methylpentyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-13(2,10-14)6-3-7-16-8-4-11(5-9-16)12(15)17/h11H,3-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTUMJNXJDTSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN1CCC(CC1)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-4-methylpentyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)

![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)

![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)


![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)

![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)